molecular formula C25H21NO4 B11521796 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11521796
M. Wt: 399.4 g/mol
InChI Key: HMLMZJYYJAOSSB-LNVKXUELSA-N
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Description

4-(4-Ethoxybenzoyl)-3-hydroxy-1,5-diphenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxybenzoyl group, a hydroxy group, and a diphenyl group attached to a dihydropyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-1,5-diphenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzoyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also incorporates stringent quality control measures to maintain consistency and safety in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)-3-hydroxy-1,5-diphenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

4-(4-Ethoxybenzoyl)-3-hydroxy-1,5-diphenyl-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzoyl)-3-hydroxy-1,5-diphenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzoyl chloride
  • 4-Butylbenzoyl chloride
  • 4-Fluorobenzoyl chloride
  • 4-Chlorobenzoyl chloride

Uniqueness

Compared to similar compounds, 4-(4-ethoxybenzoyl)-3-hydroxy-1,5-diphenyl-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its ethoxy group provides distinct reactivity compared to methoxy or butyl groups, making it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-diphenylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H21NO4/c1-2-30-20-15-13-18(14-16-20)23(27)21-22(17-9-5-3-6-10-17)26(25(29)24(21)28)19-11-7-4-8-12-19/h3-16,22,27H,2H2,1H3/b23-21-

InChI Key

HMLMZJYYJAOSSB-LNVKXUELSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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